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molecular formula Cl2OZr B8290239 Chloro hypochlorite;zirconium

Chloro hypochlorite;zirconium

Cat. No. B8290239
M. Wt: 178.13 g/mol
InChI Key: NZSLBYVEIXCMBT-UHFFFAOYSA-N
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Patent
US05268503

Procedure details

Zirconium oxychloride (ZrOCl2.8H2O) 36.1 g (0.112 mole) was dissolved in 50 ml of water, and to the resulting solution was added 200 ml of an aqueous solution containing disodium hydrogenphosphate (Na2HPO4) 31.8 g (0.224 mole) to form a white precipitate. The resulting mixture was stirred at 80° C. for one hour, and the white precipitate was sufficiently washed with water by a decantation method, filtered, further washed with water, and dried at 120° C. to obtain zirconium phosphate (Zr(HPO4)2) 30.1 g.
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogenphosphate
Quantity
31.8 g
Type
reactant
Reaction Step Three
Name
zirconium phosphate

Identifiers

REACTION_CXSMILES
O(Cl)Cl.[Zr:4].[P:5]([O-:9])([O-:8])([OH:7])=[O:6].[Na+].[Na+]>O>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Zr+4:4].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Zr+4:4].[Zr+4:4] |f:0.1,2.3.4,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
36.1 g
Type
reactant
Smiles
O(Cl)Cl.[Zr]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
disodium hydrogenphosphate
Quantity
31.8 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 80° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a white precipitate
WASH
Type
WASH
Details
the white precipitate was sufficiently washed with water by a decantation method
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
further washed with water
CUSTOM
Type
CUSTOM
Details
dried at 120° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
zirconium phosphate
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 123.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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